(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that contains both thiazole and imidazole rings. These rings are known for their biological activity and are often found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the thiazole and imidazole rings followed by their coupling. One common method involves the reaction of 4,5-dimethylthiazole with an appropriate imidazole derivative under specific conditions. The reaction conditions often include the use of a coupling reagent and a solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as 4-methyl-5-phenylthiazole.
Imidazole derivatives: Compounds containing the imidazole ring, such as 2-methylimidazole.
Uniqueness
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both thiazole and imidazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N4S |
---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
[5-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C9H12N4S/c1-5-6(2)14-9(12-5)7-4-11-8(3-10)13-7/h4H,3,10H2,1-2H3,(H,11,13) |
InChI Key |
ZCLPFVLRPJJOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=C(N2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.